6-Methoxy-2-(3-phenoxybenzoyl)pyridine 6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1187167-88-9
VCID: VC2819618
InChI: InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3
SMILES: COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol

6-Methoxy-2-(3-phenoxybenzoyl)pyridine

CAS No.: 1187167-88-9

Cat. No.: VC2819618

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-(3-phenoxybenzoyl)pyridine - 1187167-88-9

Specification

CAS No. 1187167-88-9
Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
IUPAC Name (6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone
Standard InChI InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3
Standard InChI Key ZFGRSZRUROHYLP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a phenoxybenzoyl moiety at the 2-position. Its unique structure confers specific chemical and biological properties, making it a valuable candidate for further research into therapeutic applications and biochemical studies.

Synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine typically involves a two-step process starting from commercially available precursors such as 6-methoxypyridine-2-carboxylic acid and 3-phenoxybenzoyl chloride. The reaction is often carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions.

Synthesis Steps:

  • Preparation of Precursors: Obtain 6-methoxypyridine-2-carboxylic acid and 3-phenoxybenzoyl chloride.

  • Coupling Reaction: React the carboxylic acid with 3-phenoxybenzoyl chloride in the presence of a base.

Biological Activity and Mechanism of Action

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By influencing PKC signaling pathways, this compound can exert significant biological effects, making it a candidate for therapeutic applications.

Biological Activities:

  • Antibacterial Activity: Shows significant inhibition against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.

  • Antioxidant Activity: Exhibits high scavenging activity against free radicals.

Research Findings and Applications

This compound has several scientific research applications, including its use as a lead compound for drug development and as a tool for studying chemical reactions. Its potential therapeutic effects are being investigated, particularly in relation to its ability to modulate cellular signaling pathways.

Data Table: Biological Activities of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Biological ActivityTarget Organism/Cell LineMethodologyResults
AntibacterialPseudomonas aeruginosaAgar well-diffusion methodSignificant inhibition at 100 mg/mL
AntibacterialEscherichia coliAgar well-diffusion methodModerate inhibition observed
AntioxidantVarious cell linesDPPH radical scavenging assayHigh scavenging activity noted

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